molecular formula C10H8BFO3 B14779821 5-(2-Fluorophenyl)furan-2-boronic acid

5-(2-Fluorophenyl)furan-2-boronic acid

Cat. No.: B14779821
M. Wt: 205.98 g/mol
InChI Key: KUHJDLRTAYEGPU-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)furan-2-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a furan ring, which is further substituted with a 2-fluorophenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)furan-2-boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-efficiency catalysts and purification techniques .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Fluorophenyl)furan-2-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted furans, phenyl derivatives, and boronic esters, which are valuable intermediates in organic synthesis .

Scientific Research Applications

5-(2-Fluorophenyl)furan-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluorophenyl)furan-2-boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: 5-(2-Fluorophenyl)furan-2-boronic acid is unique due to the presence of both a furan ring and a fluorophenyl group, which enhances its reactivity and versatility in organic synthesis. The fluorine atom also imparts unique electronic properties, making it valuable in the development of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C10H8BFO3

Molecular Weight

205.98 g/mol

IUPAC Name

[5-(2-fluorophenyl)furan-2-yl]boronic acid

InChI

InChI=1S/C10H8BFO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,13-14H

InChI Key

KUHJDLRTAYEGPU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)C2=CC=CC=C2F)(O)O

Origin of Product

United States

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